molecular formula C15H13F3N2OS B10804158 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B10804158
M. Wt: 326.3 g/mol
InChI Key: GUWHYZWHMVLGOO-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a bicyclic tetrahydro-1,3-benzothiazole core linked via an amide bond to a 3-(trifluoromethyl)benzoyl group. The tetrahydro-benzothiazole moiety contributes to conformational rigidity, which may enhance selectivity in biological interactions.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2OS/c16-15(17,18)10-5-3-4-9(8-10)13(21)20-14-19-11-6-1-2-7-12(11)22-14/h3-5,8H,1-2,6-7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWHYZWHMVLGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic trifluoromethylation reactions.

    Amide Bond Formation: The final step involves the coupling of the benzothiazole derivative with 3-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the benzothiazole ring or the trifluoromethyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Evidence ID
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide C₁₅H₁₄F₃N₂OS 342.35 g/mol 3-(Trifluoromethyl)benzamide -
N-(3-(4-Benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-fluorobenzamide (1) C₂₂H₂₂FN₃O₂S 423.49 g/mol 2-Fluorobenzamide; 4-benzylpiperazine carbonyl
2-Fluoro-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide (6) C₂₀H₂₄FN₃O₂S 389.49 g/mol 2-Fluorobenzamide; 4-methylpiperazinyl carbonyl
N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (7) C₁₉H₁₈F₃N₃O₂S 421.43 g/mol Trifluoroacetylated amino group; benzyl carboxamide
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide C₂₅H₂₄N₄O₄S₃ 540.67 g/mol Morpholine sulfonyl; benzothiazole substituent
4-Methoxy-3-nitro-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)benzamide C₁₆H₁₈N₃O₅S₂ 396.46 g/mol Nitro and methoxy groups; 5,5-dimethyl-7-oxo modification
2-Methoxy-4-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (Y030-7502) C₁₆H₁₈N₂O₂S₂ 334.46 g/mol Methoxy and methylsulfanyl substituents
4-(2-Methylpropanamido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (Y030-9299) C₁₈H₂₁N₃O₂S 343.45 g/mol Isobutyramido substituent

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to analogs with nitro (e.g., ) or morpholine sulfonyl (e.g., ) groups. The latter may improve aqueous solubility due to polar sulfonyl moieties.
  • Fluorinated derivatives (e.g., compounds 1 and 6 ) balance potency and bioavailability, as fluorine’s electronegativity strengthens hydrogen bonding without excessive hydrophobicity.

Physicochemical Properties :

  • Lower molecular weight analogs like Y030-7502 (334.46 g/mol) and Y030-9299 (343.45 g/mol) may exhibit better membrane permeability than bulkier derivatives (e.g., , 540.67 g/mol).
  • The trifluoroacetyl group in compound 7 increases electrophilicity, which could influence reactivity in biological systems.

Biological Activity

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H16N2O3S
  • Molecular Weight : Approximately 320.42 g/mol
  • Key Functional Groups : Benzothiazole moiety and trifluoromethyl group

The benzothiazole core is known for its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group enhances lipophilicity and may influence the compound's bioavailability.

Biological Activity Overview

Research indicates that compounds containing a benzothiazole moiety exhibit various biological activities. The following are notable effects associated with this compound:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the micromolar range against human cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112) .
  • Antimicrobial Effects : Compounds with benzothiazole structures are often evaluated for their antimicrobial properties. Preliminary data suggest that this compound may exhibit significant antibacterial activity against various pathogens.
  • Anti-inflammatory Potential : The presence of specific substituents in benzothiazole derivatives has been correlated with anti-inflammatory effects. This compound's unique structure may contribute to its ability to modulate inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Inhibition of Enzymatic Activity : Some benzothiazole derivatives inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Evidence suggests that certain structural features can trigger apoptotic pathways in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 ~ 2.38–8.13 µM
AntimicrobialSignificantOngoing studies
Anti-inflammatoryPotentially effectivePreliminary data

Case Study Analysis

A recent study investigated the cytotoxic effects of related benzothiazole derivatives on a panel of human cancer cell lines. The findings indicated that modifications to the benzothiazole structure significantly influenced cytotoxic potency . In particular:

  • Compounds with electron-withdrawing groups displayed enhanced activity.
  • The introduction of bulky groups at specific positions improved selectivity towards cancer cells.

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